Octa-1,5-diene-3-peroxol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
143228-51-7 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-hydroperoxyocta-1,5-diene |
InChI |
InChI=1S/C8H14O2/c1-3-5-6-7-8(4-2)10-9/h4-6,8-9H,2-3,7H2,1H3 |
InChI Key |
RCDVNIBOJHYTEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC(C=C)OO |
Origin of Product |
United States |
Synthetic Methodologies for Octa 1,5 Diene 3 Peroxol and Its Derivatives
Photooxidation and Singlet Oxygen ([4+2] Cycloaddition) Routes to Peroxols
Photooxidation reactions utilizing singlet oxygen offer a powerful tool for the formation of cyclic peroxides. The reaction of singlet oxygen with a 1,3-diene system typically proceeds through a [4+2] cycloaddition, also known as the Diels-Alder reaction, to yield an endoperoxide. In the case of octa-1,5-diene, a preliminary isomerization or rearrangement to a conjugated system would be necessary for a direct [4+2] cycloaddition. Alternatively, an ene reaction mechanism could lead to the formation of allylic hydroperoxides, which might then undergo subsequent cyclization.
The generation of singlet oxygen for synthetic purposes is commonly achieved through photosensitization. A sensitizer (B1316253), upon absorption of light, is excited to a singlet state, which then undergoes intersystem crossing to a longer-lived triplet state. This triplet sensitizer can then transfer its energy to ground-state triplet oxygen, generating excited singlet oxygen.
Commonly employed photosensitizers include Rose Bengal, Methylene (B1212753) Blue, and Tetraphenylporphyrin (TPP). The choice of sensitizer is critical and depends on several factors, including its solubility in the reaction solvent, its absorption spectrum, and the quantum yield of singlet oxygen generation. For a relatively nonpolar substrate like octa-1,5-diene, a sensitizer soluble in organic solvents such as dichloromethane (B109758) or benzene (B151609) would be preferable.
Optimization of the reaction conditions involves selecting a sensitizer with a high triplet energy, ensuring efficient energy transfer to oxygen. Furthermore, the concentration of the sensitizer and the intensity of the light source must be carefully controlled to maximize the yield of the desired peroxol while minimizing potential side reactions or degradation of the starting material and product.
Table 1: Common Photosensitizers and Their Properties
| Sensitizer | Typical Solvent(s) | Absorption Maximum (nm) | Singlet Oxygen Quantum Yield |
| Rose Bengal | Methanol, Ethanol | ~560 | ~0.75 |
| Methylene Blue | Dichloromethane, Water | ~665 | ~0.52 |
| Tetraphenylporphyrin (TPP) | Benzene, Chloroform | ~418, 514, 548, 590, 646 | ~0.66 |
Note: The data in this table is representative and may vary depending on the specific experimental conditions.
Achieving stereochemical control in the reaction of singlet oxygen with acyclic 1,5-dienes is a significant challenge. The facial selectivity of the singlet oxygen attack is influenced by steric and electronic factors within the substrate. For octa-1,5-diene, the flexibility of the carbon chain allows for multiple conformations, which can complicate stereocontrol.
In related systems, the presence of chiral auxiliaries or directing groups has been shown to influence the stereochemical outcome of singlet oxygen reactions. For instance, hydroxyl groups can direct the approach of singlet oxygen through hydrogen bonding, leading to a preferred diastereomer. While octa-1,5-diene itself lacks such directing groups, the introduction of chiral substituents on the diene backbone could potentially be explored to induce facial selectivity in the formation of peroxol derivatives.
The formation of Octa-1,5-diene-3-peroxol via photooxidation would likely proceed through a multi-step pathway rather than a direct cycloaddition, given that octa-1,5-diene is a non-conjugated diene. A plausible mechanism involves an initial ene reaction of singlet oxygen with one of the double bonds.
In an ene reaction, singlet oxygen reacts with an alkene containing an allylic hydrogen, leading to the formation of an allylic hydroperoxide with a shifted double bond. For octa-1,5-diene, this could occur at either the C-1 or C-5 double bond. For instance, reaction at the C-5 double bond could yield an allylic hydroperoxide at C-4 or C-7. Subsequent intramolecular reaction of the hydroperoxide with the remaining double bond, potentially acid-catalyzed or thermally induced, could then lead to the formation of the cyclic peroxol structure. The regioselectivity of this cyclization would be crucial in determining the formation of the desired 3-peroxol isomer.
Metal-Catalyzed Oxygenation and Peroxidation Strategies
Transition metal catalysis offers an alternative approach to the synthesis of peroxides, potentially providing greater control over selectivity compared to photooxidation methods. Various transition metal complexes have been shown to catalyze the oxidation of alkenes and dienes using different oxygen sources.
A range of transition metals, including palladium, ruthenium, cobalt, and manganese, have been investigated for their ability to catalyze oxidation reactions. rsc.orgnih.gov The catalytic cycle often involves the formation of a metal-oxo or metal-peroxo intermediate, which then reacts with the substrate. For the synthesis of peroxides, the reaction conditions must be carefully controlled to favor the formation of the O-O bond.
The choice of ligand coordinated to the metal center is critical in tuning the reactivity and selectivity of the catalyst. nih.gov Bulky ligands can create a specific steric environment around the metal, influencing the approach of the substrate and the regioselectivity of the oxygenation. Chiral ligands can be employed to achieve enantioselective peroxidation.
Table 2: Examples of Transition Metal-Catalyzed Oxidations of Dienes
| Metal Catalyst | Ligand | Oxidant | Major Product Type | Reference |
| RuCl3/NaIO4 | - | NaIO4 | Tetrahydrofuran-diols | Hussein, A. A. (2020) rsc.org |
| Pd(OAc)2 | PPh3 | Di-tert-butyldiaziridinone | Diamination products | Not directly applicable, but shows diene functionalization |
| Ni(cod)2 | Chiral Phosphine (B1218219) | Methanol | Allylic ethers | Not directly applicable, but shows regioselective diene functionalization |
Note: This table presents examples of metal-catalyzed reactions of dienes, highlighting the diversity of potential transformations. Direct catalytic peroxidation of octa-1,5-diene to a peroxol is not well-documented and remains a synthetic challenge.
Achieving the desired regioselectivity to form this compound through metal-catalyzed oxygenation would be a primary challenge. The catalyst must selectively activate the C-3 position of the diene for peroxide formation. The inherent symmetry of octa-1,5-diene might lead to a mixture of products if both double bonds are reactive under the catalytic conditions.
The regioselectivity of metal-catalyzed additions to dienes is often influenced by the electronic properties of the substrate and the nature of the metal-ligand complex. For instance, in hydrofunctionalization reactions, the regioselectivity can be controlled by the choice of ligand and additives. rsc.org A similar approach could potentially be applied to direct the peroxidation to the desired position on the octa-1,5-diene backbone.
Diastereoselectivity would be governed by the geometry of the transition state during the peroxide bond-forming step. The use of chiral ligands could enforce a specific spatial arrangement of the substrate and the oxidant around the metal center, leading to the preferential formation of one diastereomer of the peroxol.
Ligand Design for Controlled Peroxol Formation
The formation of cyclic peroxides often involves metal-catalyzed processes where the design of the coordinating ligand is crucial for controlling reactivity and selectivity. Ligands can influence the electronic properties and steric environment of the metal center, which in turn dictates the pathway of peroxide formation and activation.
In cobalt-catalyzed reactions, such as the Isayama-Mukaiyama peroxysilylation, cobalt(II) diketonates are used to generate peroxy radicals from alkenes or dienes in the presence of oxygen and a silane. nih.gov The ligand structure affects the stability and reactivity of the cobalt-peroxo intermediates. Similarly, the design of binucleating ligands in dicopper complexes has been shown to influence the properties of resulting copper-peroxide species. nih.gov By imposing geometric constraints, ligands can alter the reduction potential and the O-H bond dissociation free energy of a hydroperoxo intermediate, thereby enhancing its oxidative power. nih.gov For the controlled synthesis of a specific peroxol, ligands would need to be designed to favor intramolecular cyclization of a diene-derived peroxy intermediate while minimizing competing side reactions. nih.gov
Alternative Chemical Routes to Peroxol Scaffolds
Beyond specific ligand-controlled systems, several other chemical routes provide access to cyclic peroxide structures from unsaturated precursors like dienes.
Hydrogen Peroxide Mediated Cyclizations (e.g., Acid-Catalyzed Reactions)
Hydrogen peroxide is a fundamental reagent for constructing the O-O bond in cyclic peroxides. nih.gov Acid-catalyzed nucleophilic addition of hydrogen peroxide to carbonyl compounds is a common method for synthesizing certain types of peroxides, such as gem-dihydroperoxides. nih.gov For dienes, H₂O₂ is often used in conjunction with a metal catalyst. For example, the peroxymercuration of dienes employs hydrogen peroxide with mercury(II) nitrate (B79036) to achieve intramolecular cyclization. rsc.orgrsc.org
However, the outcome of such reactions is highly dependent on the catalytic system. The reaction of 1,5-dienes with hydrogen peroxide catalyzed by an Osmium(III) complex, for instance, leads to the formation of cis-tetrahydrofurans rather than cyclic peroxides, highlighting the competition between different oxidative cyclization pathways. nih.govresearchgate.net
Radical Cyclization Pathways for Peroxide Ring Formation
Radical cyclizations are among the most effective methods for forming cyclic peroxides from dienes. wikipedia.org These reactions typically involve three stages: generation of a radical, intramolecular cyclization onto a double bond, and quenching of the resulting cyclized radical. wikipedia.org
One prominent method is the Co(II)-catalyzed peroxidation of dienes using molecular oxygen (O₂) and triethylsilane (Et₃SiH). acs.orgacs.org This reaction proceeds through the formation of an unsaturated peroxy radical intermediate, which subsequently undergoes intramolecular cyclization to yield 1,2-dioxolane or 1,2-dioxane (B1202867) derivatives. acs.orgresearchgate.net The regioselectivity is influenced by the stability of the intermediate carbon-centered radicals and steric factors. acs.org
Another powerful approach utilizes photoredox catalysis. In this method, a triarylpyrylium salt acts as a single-electron photooxidant to generate a diene cation radical. beilstein-journals.orgnih.gov This intermediate undergoes a rapid 5-exo or 6-endo cyclization, and the resulting distonic cation radical is trapped by ground-state triplet oxygen (³O₂) to form the bicyclic endoperoxide product. beilstein-journals.orgnih.gov This cascade reaction has been used to synthesize several unique endoperoxide structures with moderate to good yields. beilstein-journals.org
| Diene Precursor | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| 1,1-Diphenyl-1,5-hexadiene | Triarylpyrylium salt (1c), O₂, 470 nm LEDs, DCM, -41 °C | Bicyclic Endoperoxide | 70 | beilstein-journals.orgnih.gov |
| 1-Phenyl-1,5-hexadiene | Triarylpyrylium salt (1c), O₂, 470 nm LEDs, DCM, -41 °C | Bicyclic Endoperoxide | 79 | beilstein-journals.orgnih.gov |
| 1,4-Pentadiene | Co(acac)₂, O₂, Et₃SiH | 1,2-Dioxolane derivative | 27 | acs.org |
| 2-Methyl-1,4-pentadiene | Co(acac)₂, O₂, Et₃SiH | 1,2-Dioxolane derivative | 56 | acs.org |
Intramolecular Peroxymercuration and Related Reactions
Peroxymercuration is a specific type of oxymetallation that provides a direct and high-yield route to cyclic peroxides from α,ω-dienes. The reaction of a non-conjugated diene, such as penta-1,4-diene or hexa-1,5-diene, with mercury(II) nitrate in the presence of hydrogen peroxide results in the formation of a mercury-containing cyclic peroxide. rsc.orgrsc.org The organomercury intermediate can then be readily demercurated (e.g., with sodium borohydride) to afford the final metal-free cyclic peroxide. rsc.org This method is effective for creating both five-membered (1,2-dioxolane) and six-membered (1,2-dioxane) rings. rsc.org
| Diene | Reagents | Product Ring System | Yield | Reference |
| Penta-1,4-diene | 1. Hg(NO₃)₂, H₂O₂ 2. KBr/H₂O | 3-(Bromomethyl)-1,2-dioxolane | High | rsc.org |
| Hexa-1,5-diene | 1. Hg(NO₃)₂, H₂O₂ 2. KBr/H₂O | 3-(2-Bromoethyl)-1,2-dioxolane | High | rsc.org |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste and avoiding hazardous substances. nih.gov
Solvent-Free and Aqueous Medium Reactions
Performing organic syntheses in aqueous media or under solvent-free conditions represents a significant step toward sustainable chemistry. ijrpr.com Aqueous reactions can simplify workups and reduce reliance on volatile organic compounds (VOCs). scispace.com One patented method for producing organic peroxides describes their formation in an aqueous emulsion, which avoids the need for organic solvents and plasticizers. google.com
Solvent-free synthesis, often facilitated by techniques like mechanochemistry (ball milling) or microwave irradiation, can lead to higher efficiency, shorter reaction times, and reduced waste. ijrpr.comresearchgate.net While specific examples of solvent-free synthesis of cyclic peroxides from dienes are not yet prevalent in the literature, the development of such methods is a logical future direction. Applying these green techniques to the radical or metal-catalyzed cyclization of dienes could provide more environmentally benign pathways to peroxol scaffolds. scispace.com
Biocatalytic Synthesis and Enzyme-Mediated Peroxidation
The synthesis of hydroperoxides from non-conjugated dienes through biocatalytic methods offers a highly selective and environmentally benign alternative to traditional chemical oxidation. Enzyme-mediated peroxidation, particularly using lipoxygenases, allows for the precise introduction of a hydroperoxy group at specific positions within a molecule, a task that is often challenging to achieve with conventional chemical reagents. This section explores the application of these biocatalytic strategies for the synthesis of this compound and its derivatives, focusing on the enzymes and reaction mechanisms that enable such transformations.
Lipoxygenases (LOXs) are a class of non-heme iron-containing dioxygenases that catalyze the stereospecific and regiospecific hydroperoxidation of polyunsaturated fatty acids containing a (1Z,4Z)-pentadiene system. mdpi.com The reaction mechanism involves the abstraction of a hydrogen atom from the bis-allylic methylene group (the carbon at position 3 in the pentadiene unit), followed by the insertion of molecular oxygen. mdpi.com In the context of octa-1,5-diene, the carbon at the 3-position is the bis-allylic center, making it a suitable substrate for lipoxygenase-catalyzed peroxidation to yield this compound.
The regioselectivity and stereospecificity of the lipoxygenase-catalyzed reaction are determined by the specific enzyme used and the orientation of the substrate within the enzyme's active site. nih.gov Different lipoxygenases, sourced from various plants, animals, and fungi, exhibit distinct specificities. For instance, soybean lipoxygenase-1 (SLO-1) is known to catalyze the peroxidation of linoleic acid primarily at the C-13 position, while other lipoxygenases can target the C-9 position. mdpi.comresearchgate.net This inherent specificity can be harnessed to control the formation of a particular enantiomer of this compound.
The general reaction for the lipoxygenase-mediated synthesis of this compound can be depicted as follows:
Octa-1,5-diene + O₂ ---(Lipoxygenase)--> this compound
The efficiency of this biocatalytic process is influenced by several factors, including pH, temperature, oxygen concentration, and the presence of co-solvents or surfactants to improve the solubility of the hydrophobic diene substrate in the aqueous reaction medium.
Detailed Research Findings
While specific studies on the biocatalytic synthesis of "this compound" are not extensively reported in publicly available literature, the principles derived from research on analogous non-conjugated dienes and polyunsaturated fatty acids provide a strong foundation for understanding this transformation. Research on the autoxidation of nonconjugated dienes has shown that the formation of the non-conjugated C-3 diene hydroperoxide is a significant kinetic product. nih.govnih.gov This observation from chemical oxidation studies supports the feasibility of targeting the C-3 position in octa-1,5-diene through a more controlled enzymatic process.
Enzyme-mediated peroxidation offers significant advantages over non-enzymatic autoxidation, primarily in its ability to produce a specific, chirally pure hydroperoxide. nih.gov The catalytic cycle of lipoxygenase ensures a controlled reaction, minimizing the formation of byproducts that are common in free-radical-mediated autoxidation.
A chemoenzymatic approach can also be employed, where a chemical reaction is followed by an enzymatic step to achieve the desired transformation. For instance, a diene could be synthesized chemically and then subjected to enzymatic peroxidation. researchgate.netrsc.org
Interactive Data Table: Factors Influencing Biocatalytic Peroxidation of Dienes
The following table summarizes key parameters and their effects on the enzyme-mediated peroxidation of diene substrates, based on findings from related systems. This data is representative and serves to illustrate the expected behavior for the synthesis of this compound.
| Parameter | Condition | Expected Effect on this compound Synthesis | Rationale |
| Enzyme Source | Soybean Lipoxygenase (SLO-1) | High regioselectivity for the 3-position. | SLO-1 has a well-defined active site that orients the pentadiene moiety for specific hydrogen abstraction. nih.gov |
| Rabbit Reticulocyte 15-LOX | Potentially different regioselectivity or lower activity. | Enzyme specificity is highly dependent on the source organism and its natural substrate. nih.gov | |
| pH | 6.5 - 7.5 | Optimal reaction rate. | Most plant lipoxygenases exhibit maximum activity in a neutral to slightly acidic pH range. |
| < 6.0 or > 8.0 | Decreased enzyme activity and potential denaturation. | Extreme pH values can alter the ionization state of amino acid residues in the active site, affecting catalysis. | |
| Temperature | 20 - 30 °C | Favorable reaction kinetics and enzyme stability. | Lipoxygenases, like most enzymes, have an optimal temperature range for activity. |
| > 40 °C | Increased risk of enzyme denaturation and reduced product yield. | Higher temperatures can lead to the loss of the enzyme's tertiary structure and catalytic function. | |
| Oxygen Concentration | High Dissolved Oxygen | Increased reaction rate. | Molecular oxygen is a co-substrate in the lipoxygenase-catalyzed reaction. |
| Low Dissolved Oxygen | Rate-limiting conditions, leading to lower product yield. | Insufficient oxygen will slow down the catalytic cycle. | |
| Substrate Concentration | Low to Moderate | Linear increase in reaction rate. | At low concentrations, the rate is typically proportional to the substrate concentration. |
| High | Substrate inhibition may occur. | High concentrations of hydrophobic substrates can lead to aggregation or enzyme inhibition. |
Chemical Reactivity and Mechanistic Investigations of Octa 1,5 Diene 3 Peroxol
Thermal Decomposition and Radical Generation Pathways
The thermal instability of the peroxide bond is a central feature of hydroperoxide chemistry. Heating Octa-1,5-diene-3-peroxol is expected to initiate its decomposition, leading to the formation of various radical species.
Kinetics and Thermodynamics of O-O Bond Homolysis
The primary step in the thermal decomposition of a hydroperoxide is the homolytic cleavage of the O-O bond, which has a relatively low bond dissociation energy (BDE), typically in the range of 40-45 kcal/mol. nih.gov This process generates an alkoxyl and a hydroxyl radical. The kinetics of this unimolecular homolysis are first-order, and the rate is highly dependent on the temperature and the solvent environment.
The activation parameters for the O-O bond cleavage can be influenced by the structure of the hydroperoxide. For allylic hydroperoxides, the stability of the resulting radicals can affect the decomposition kinetics. Large negative entropies of activation have been observed in some peroxide decomposition reactions, suggesting a highly ordered transition state. rsc.org
General Bond Dissociation Energies (BDEs) for Related Bonds
| Bond | Typical BDE (kcal/mol) |
|---|---|
| RO-OH | ~44 |
| ROO-H | ~90 |
| C-H (allylic) | ~88 |
| C-H (vinylic) | ~110 |
Identification of Intermediate Radical Species
The homolytic cleavage of the O-O bond in this compound would yield an octadienyloxyl radical and a hydroxyl radical. The octadienyloxyl radical is a key intermediate that can undergo several subsequent reactions, including hydrogen abstraction, β-scission, and intramolecular cyclization.
The presence of double bonds in the carbon chain allows for the formation of resonance-stabilized allylic and pentadienylic radicals, which can be generated through hydrogen abstraction from the parent molecule by the initially formed radicals. nih.gov The intermediate radical species expected from the decomposition of this compound include:
Octa-1,5-dien-3-oxyl radical
Hydroxyl radical
Allylperoxyl radicals rsc.org
Electron spin resonance (ESR) spectroscopy is a key technique used to identify and characterize such transient radical intermediates. pnas.org
Photochemical Reactivity and Energy Transfer Processes
In addition to thermal decomposition, this compound is expected to be susceptible to photochemical degradation.
Photoinduced Decomposition Mechanisms
Direct photolysis of hydroperoxides with UV light can also induce homolytic cleavage of the O-O bond, leading to the same primary radical species as in thermal decomposition. nih.gov The photochemical decomposition can, however, lead to a different product distribution compared to the thermal process, as the initially formed radicals possess excess energy, which can open up alternative reaction pathways. The photolysis of unsaturated hydroperoxides can lead to a complex mixture of products, including rearranged hydroperoxides, alcohols, ketones, and epoxides. nih.gov
Interactions with Photosensitizers
The decomposition of hydroperoxides can be initiated at lower energies in the presence of photosensitizers. acs.orgacs.org A photosensitizer, upon absorbing light, can be excited to a triplet state and then transfer this energy to the hydroperoxide, promoting its decomposition. This process can occur even with light that is not energetic enough to cause direct photolysis. Common photosensitizers include ketones like benzophenone (B1666685) and dyes. The interaction with photosensitizers can lead to a more selective decomposition of the hydroperoxide. acs.org The mechanism often involves the formation of an exciplex between the excited sensitizer (B1316253) and the peroxide.
Rearrangement Reactions and Isomerizations
A characteristic reaction of allylic hydroperoxides is their propensity to undergo rearrangement reactions. rsc.orgacs.orgrsc.org For this compound, allylic rearrangement would involve the migration of the hydroperoxy group to a different position on the carbon chain, leading to the formation of isomeric hydroperoxides.
These rearrangements are often radical-mediated chain reactions involving intermediate allylperoxyl radicals. rsc.org The reaction can be accelerated by radical initiators and inhibited by radical scavengers. The equilibrium between the isomeric hydroperoxides is determined by their relative thermodynamic stabilities. The rearrangement can proceed through either a dissociative mechanism, involving the separation and re-addition of molecular oxygen, or a non-dissociative mechanism via a five-membered ring transition state. rsc.org
Potential Isomeric Products of this compound Rearrangement
| Isomer Name | Position of -OOH Group | Double Bond Positions |
|---|---|---|
| Octa-2,5-diene-1-peroxol | 1 | 2, 5 |
| Octa-1,4-diene-3-peroxol | 3 | 1, 4 |
Acid-Catalyzed and Base-Catalyzed Rearrangements
The hydroperoxide group in this compound is susceptible to both acid and base-catalyzed rearrangements, leading to a variety of isomeric products.
Acid-Catalyzed Rearrangements:
In the presence of acids, the rearrangement of allylic hydroperoxides like this compound is a well-documented transformation. nsf.gov The generally accepted mechanism for the acid-catalyzed rearrangement of hydroperoxides involves the initial protonation of the hydroperoxide, followed by the dissociation of the protonated species, often with a concerted migration of an adjacent group to the resulting electron-deficient oxygen. beilstein-journals.org For this compound, protonation at the hydroxyl oxygen of the hydroperoxide group initiates the rearrangement cascade. This is followed by the loss of a water molecule to generate a resonance-stabilized allylic carbocation. The peroxide oxygen can then attack this carbocation at either the C1 or C3 position, leading to the formation of isomeric allylic hydroperoxides. This type of rearrangement, known as the Schenck rearrangement, often proceeds through a non-dissociative mechanism, especially in the case of suprafacial rearrangements where there is no exchange of oxygen with the atmosphere. nih.govrsc.org
Alternatively, a Hock-type rearrangement can occur, particularly with stronger acids or at elevated temperatures. This pathway involves the migration of the alkyl group to the adjacent oxygen, leading to the formation of a carbonyl compound and an alcohol after hydrolysis. The migratory aptitude of the groups attached to the carbon bearing the hydroperoxide will influence the product distribution.
Base-Catalyzed Rearrangements:
Base-catalyzed rearrangements of hydroperoxides can also occur, although the mechanisms differ from their acid-catalyzed counterparts. A common pathway involves the deprotonation of the hydroperoxide to form a hydroperoxide anion. This anion can then participate in intramolecular nucleophilic attack. For instance, the hydroperoxide anion of this compound could, in principle, initiate an intramolecular epoxidation of one of the double bonds, followed by rearrangement. More commonly, base-catalyzed conditions can facilitate the Kornblum-DeLaMare rearrangement, where the hydroperoxide is deprotonated, and subsequent cleavage of the O-O bond leads to the formation of a ketone and an alcohol. nsf.gov In the context of this compound, this would likely yield octa-1,5-dien-3-one and water.
The following table summarizes the expected major products from the acid- and base-catalyzed rearrangements of this compound based on analogous systems.
| Catalyst | Proposed Mechanism | Major Product(s) |
| Mild Acid (e.g., H₂SO₄ in acetic acid) | Schenck Rearrangement | Octa-1,5-diene-1-peroxol |
| Strong Acid / Heat | Hock Rearrangement | Oct-5-en-3-one, Acrolein |
| Base (e.g., NaOH) | Kornblum-DeLaMare Rearrangement | Octa-1,5-dien-3-one |
Peroxyl Radical Cyclization and Fragmentation
The presence of the 1,5-diene system in this compound makes it a prime candidate for peroxyl radical cyclization reactions. These intramolecular reactions are key steps in the autoxidation of polyunsaturated fatty acids and have been studied as models for prostaglandin (B15479496) biosynthesis. nih.govacs.org The process is initiated by the formation of a peroxyl radical from the hydroperoxide, typically through homolytic cleavage of the O-H bond induced by heat, light, or a radical initiator.
Once formed, the peroxyl radical can undergo an intramolecular addition to one of the double bonds. For the peroxyl radical derived from this compound, a 5-exo-trig cyclization onto the C5-C6 double bond would lead to a five-membered ring containing a peroxide linkage. Subsequent reaction with molecular oxygen and further cyclization can lead to bicyclic endoperoxides. dtic.mil The regioselectivity of the initial cyclization (5-exo vs. 6-endo) is influenced by the stability of the resulting radical intermediate. nih.gov
Fragmentation of the peroxyl radical is a competing process. β-scission of the peroxyl radical can lead to the cleavage of carbon-carbon bonds, resulting in the formation of smaller, oxygenated molecules. The relative rates of cyclization versus fragmentation are dependent on the specific structure of the peroxyl radical and the reaction conditions. nih.gov
The table below outlines the plausible products arising from the peroxyl radical reactions of this compound.
| Reaction Type | Intermediate | Plausible Products |
| Peroxyl Radical Cyclization | Peroxyl radical at C3 | Bicyclic endoperoxides, Epoxy alcohols |
| Peroxyl Radical Fragmentation | Peroxyl radical at C3 | Aldehydes, Ketones, smaller chain fragments |
Oxidation and Reduction Chemistry
The dual functionality of this compound allows for selective transformations targeting either the peroxide moiety or the alkene groups.
Selective Reduction of the Peroxide Moiety
The selective reduction of the hydroperoxide group to the corresponding alcohol, octa-1,5-dien-3-ol, while preserving the diene system, is a synthetically valuable transformation. A variety of reagents can achieve this with high chemoselectivity. Phosphines, such as triphenylphosphine, and phosphites are commonly employed for the clean reduction of hydroperoxides. The reaction proceeds through a nucleophilic attack of the phosphorus on the electrophilic oxygen of the hydroperoxide, leading to the formation of the alcohol and the corresponding phosphine (B1218219) oxide or phosphate.
Another mild and effective method involves the use of sulfides, such as dimethyl sulfide, which are oxidized to the corresponding sulfoxide. For large-scale reductions, catalytic hydrogenation can be employed, though careful selection of the catalyst and conditions is crucial to avoid the reduction of the double bonds. Palladium on calcium carbonate (Lindlar's catalyst) or other poisoned catalysts can sometimes be used to selectively reduce the peroxide in the presence of alkenes.
Oxidative Transformations of the Alkene and Alkyl Moieties
The alkene moieties in this compound can undergo a range of oxidative transformations. Epoxidation of one or both double bonds can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). However, the presence of the hydroperoxide group can complicate this reaction, as it can also act as an oxidizing agent or be consumed by the peroxy acid. More chemoselective epoxidation might be achieved using metal-catalyzed systems with reagents like tert-butyl hydroperoxide.
Oxidative cleavage of the double bonds, for example through ozonolysis followed by a reductive or oxidative workup, would lead to the formation of aldehydes, ketones, or carboxylic acids, depending on the workup conditions. Dihydroxylation of the double bonds using reagents like osmium tetroxide would yield the corresponding tetraol. The presence of the hydroperoxide group can influence the stereochemical outcome of these reactions due to potential directing effects.
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides powerful tools to investigate the intricate mechanisms of the reactions of this compound at a molecular level.
Transition State Analysis and Reaction Coordinate Mapping
Density Functional Theory (DFT) calculations are particularly well-suited for studying the reaction mechanisms of hydroperoxides and peroxyl radicals. mdpi.com For the acid-catalyzed rearrangements of this compound, DFT can be used to model the structures and energies of the protonated species, transition states for migratory insertion, and the resulting carbocation intermediates. By mapping the potential energy surface along the reaction coordinate, the preferred mechanistic pathway and the factors controlling regioselectivity can be determined.
Similarly, for peroxyl radical cyclizations, computational methods can elucidate the energetics of the competing 5-exo and 6-endo cyclization pathways. nih.gov Transition state theory can be applied to calculate the rate constants for these elementary steps, providing a quantitative understanding of the reaction kinetics. nih.gov Such calculations can also predict the stereochemical outcome of the cyclization by comparing the energies of the transition states leading to different diastereomeric products. The influence of solvent on the reaction pathways can also be modeled using implicit or explicit solvation models, providing a more realistic picture of the reaction in solution. nsf.gov
The following table presents a hypothetical comparison of activation energies for key mechanistic steps, as could be determined by computational analysis.
| Reaction | Mechanistic Step | Calculated Activation Energy (kcal/mol) |
| Acid-Catalyzed Rearrangement | 1,3-Hydroperoxide Shift (Schenck) | 15-20 |
| Peroxyl Radical Cyclization | 5-exo-trig Cyclization | 10-15 |
| Peroxyl Radical Cyclization | 6-endo-trig Cyclization | 18-25 |
No Published Research Found for "this compound" in the Context of Quantum Chemical Topology and Bonding Evolution Theory
A comprehensive search of scientific literature and chemical databases has revealed no specific studies on the chemical compound "this compound," particularly concerning the application of Quantum Chemical Topology (QCT) and Bonding Evolution Theory (BET) to its analysis.
While extensive information is available on the foundational principles of both Quantum Chemical Topology and Bonding Evolution Theory, and their application to a wide range of organic molecules and reaction mechanisms, there is a notable absence of any published research that specifically investigates "this compound."
Quantum Chemical Topology is a theoretical framework that partitions a molecule's electron density to define atoms and bonds, allowing for a detailed analysis of chemical bonding and reactivity. Similarly, Bonding Evolution Theory provides a powerful tool for understanding the step-by-step changes in electronic structure that occur during a chemical reaction.
Searches for related compounds, such as Octa-1,5-diene and Octa-1,5-dien-3-ol, have yielded information regarding their properties and synthesis. However, the introduction of a peroxol (-OOH) group at the 3-position of the octa-1,5-diene backbone, to form "this compound," appears to define a novel or hypothetical compound that has not yet been the subject of in-depth computational or experimental study.
Consequently, it is not possible to provide an article detailing the chemical reactivity and mechanistic investigations of "this compound" through the lens of Quantum Chemical Topology and Bonding Evolution Theory, as no such research is currently available in the public domain. The creation of data tables and detailed research findings, as requested, is therefore unachievable.
Advanced Spectroscopic and Structural Elucidation of Octa 1,5 Diene 3 Peroxol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
NMR spectroscopy would be the most powerful tool for elucidating the complex structure of this molecule. The presence of stereocenters and conformational flexibility would necessitate a suite of advanced NMR experiments.
A combination of 1D and 2D NMR experiments would be essential for the complete assignment of proton (¹H) and carbon (¹³C) signals.
¹H NMR: The most diagnostic signal would be the hydroperoxide proton (-OOH), which is typically observed as a broad singlet in a deshielded region of the spectrum, often between δ 7.0 and 9.5 ppm. nih.gov Its exact chemical shift would be sensitive to solvent, concentration, and intramolecular hydrogen bonding. The olefinic protons (=CH-) would appear in the δ 5.0-6.5 ppm range, and the allylic proton (H3) would likely be found around δ 4.0-4.5 ppm, coupled to both the adjacent olefinic protons and the hydroperoxide proton.
¹³C NMR: The carbon atom bearing the hydroperoxide group (C3) would be expected in the δ 80-90 ppm range. Olefinic carbons would resonate between δ 120-140 ppm.
COSY (Correlation Spectroscopy): This 2D experiment would reveal the ¹H-¹H coupling network, allowing for the tracing of proton connectivity through the carbon skeleton. For instance, it would connect the allylic H3 proton to its vinylic neighbors (H1, H2) and the adjacent methylene (B1212753) protons (H4).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, enabling the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.
NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical assignment, NOESY is vital. It detects protons that are close in space. This could help determine the relative stereochemistry at the C3 center by observing spatial correlations between the H3 proton and protons on the rest of the carbon chain, providing insight into the preferred conformation around the C3-C4 bond.
Table 1: Hypothetical ¹H and ¹³C NMR Data for 3-hydroperoxyocta-1,5-diene
| Position | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key HMBC Correlations |
| 1 | ~5.2 (dd) | ~118 | H2 | C2, C3 |
| 2 | ~5.9 (ddd) | ~135 | H1, H3 | C1, C3, C4 |
| 3 | ~4.4 (m) | ~85 | H2, H4 | C1, C2, C4, C5 |
| 4 | ~2.3 (m) | ~35 | H3, H5 | C2, C3, C5, C6 |
| 5 | ~5.5 (m) | ~128 | H4, H6 | C4, C6, C7 |
| 6 | ~5.6 (m) | ~130 | H5, H7 | C4, C5, C8 |
| 7 | ~2.1 (q) | ~25 | H6, H8 | C5, C6, C8 |
| 8 | ~1.0 (t) | ~14 | H7 | C6, C7 |
| 3-OOH | ~8.5 (s, br) | - | - | C3 |
This table is illustrative and based on known values for similar functional groups.
The single bonds in the molecule, particularly the C3-C4 bond, would be subject to rotation, leading to different stable conformations (rotamers). Dynamic NMR (DNMR) studies, involving recording spectra at various temperatures, could provide information on the energy barriers between these conformations. If the rate of rotation is slow on the NMR timescale at lower temperatures, separate signals for each conformer might be observed, which would coalesce into averaged signals as the temperature is raised. This analysis would yield thermodynamic data (ΔG‡) for the rotational processes.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination
Mass spectrometry would be used to confirm the molecular weight and elemental composition and to gain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS), likely with a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be used to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻). This allows for the calculation of the elemental formula, confirming that it matches C₈H₁₂O₂. Tandem Mass Spectrometry (MS/MS) would involve selecting the parent ion, inducing fragmentation, and analyzing the resulting daughter ions to elucidate the structure.
The fragmentation of an allylic hydroperoxide is predictable. Key fragmentation pathways would likely include:
Loss of H₂O₂: Cleavage of the C-O bond to lose a molecule of hydrogen peroxide (34 Da).
Loss of ·OOH: Homolytic cleavage to lose a hydroperoxyl radical (33 Da).
Cleavage of the O-O bond: Followed by subsequent rearrangements.
Cleavage adjacent to the double bonds: Typical fragmentation patterns for unsaturated chains.
By analyzing the masses of the fragment ions produced in an MS/MS experiment, the position of the hydroperoxide group and the double bonds could be confirmed.
Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Insights
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, confirming the presence of key functional groups.
IR Spectroscopy: A characteristic, broad absorption band for the O-H stretch of the hydroperoxide group would be expected around 3200-3600 cm⁻¹. The C=C stretching vibrations of the diene would appear in the 1600-1670 cm⁻¹ region. The C-O stretching vibration would likely be found in the 1000-1200 cm⁻¹ range. The weak O-O stretch is notoriously difficult to observe in IR but typically falls in the 840-890 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the more symmetric vibrations. The C=C double bond stretches would give strong Raman signals. The O-O peroxide stretch, while weak in the IR, often shows a more prominent signal in the Raman spectrum, providing direct evidence for the peroxide functionality.
Characteristic Vibrational Modes of Peroxol and Diene Units
The vibrational spectrum of Octa-1,5-diene-3-peroxol is expected to be dominated by the characteristic modes of its two primary functional groups: the peroxol group (-O-O-H) and the conjugated diene system (-CH=CH-CH=CH-). Infrared (IR) and Raman spectroscopy are powerful tools for identifying these features. uri.eduresearchgate.net
The peroxol group's vibrations are particularly noteworthy. The O-H stretching vibration of the hydroperoxide is typically observed as a sharp, free O-H band around 3550 cm⁻¹ in dilute solutions, shifting to a broader band at lower frequencies (around 3250 cm⁻¹) in the solid state or concentrated solutions due to intermolecular hydrogen bonding. rsc.orgacs.org The O-O stretching mode, which is characteristic of the peroxide bond, is often weak in the IR spectrum but can be observed in the Raman spectrum, typically in the range of 830-890 cm⁻¹. researchgate.netconicet.gov.ar The C-O stretching and O-O-H bending modes also provide valuable diagnostic peaks.
The conjugated diene system exhibits strong C=C stretching vibrations. pressbooks.pub For conjugated dienes, two C=C stretching bands are expected due to symmetric and asymmetric stretching of the double bonds. These typically appear in the region of 1600-1650 cm⁻¹. royalsocietypublishing.org The C-H stretching vibrations of the vinyl groups occur above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations give rise to strong bands in the 900-1000 cm⁻¹ region, which are indicative of the substitution pattern of the double bonds.
Table 1: Predicted Characteristic Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|---|
| Peroxol (-OOH) | O-H Stretch (non-bonded) | ~3550 | Medium-Sharp | Observed in dilute, non-polar solvent. |
| Peroxol (-OOH) | O-H Stretch (H-bonded) | ~3250 | Broad, Strong | Observed in solid state or concentrated solution. rsc.org |
| Peroxol (-OOH) | O-O Stretch | 830 - 890 | Weak (IR), Medium (Raman) | A key indicator of the peroxide linkage. conicet.gov.ar |
| Peroxol (-OOH) | C-O Stretch | 1050 - 1150 | Medium | |
| Conjugated Diene | C=C Stretch (asymmetric) | ~1650 | Strong | Characteristic of conjugated systems. pressbooks.pub |
| Conjugated Diene | C=C Stretch (symmetric) | ~1600 | Medium-Weak | May be Raman active. |
| Conjugated Diene | =C-H Stretch | 3010 - 3095 | Medium | Vinyl C-H stretching. |
In-situ Monitoring of Reaction Progress
The synthesis of this compound, likely proceeding via the oxidation of the corresponding alcohol (Octa-1,5-dien-3-ol) or another suitable precursor, can be effectively monitored in real-time using spectroscopic techniques. In-situ monitoring provides critical data on reaction kinetics, the formation of intermediates, and endpoint determination without the need for sample extraction. nih.govacs.org
Vibrational spectroscopy (FTIR or Raman) is particularly well-suited for this purpose. acs.orgnih.gov For instance, if the synthesis involves the oxidation of Octa-1,5-dien-3-ol, the reaction progress could be tracked by observing the decrease in the broad O-H stretching band of the starting alcohol (around 3350 cm⁻¹) and the concurrent appearance of the characteristic peroxol O-H and O-O stretching bands. rsc.orgconicet.gov.ar
Electrochemical sensors could also be employed, especially if the synthesis involves reactants like hydrogen peroxide. rsc.orgacs.org These sensors can monitor the concentration of H₂O₂ in the reaction medium in real-time, providing a direct measure of its consumption. nih.govacs.org The combination of these techniques can offer a comprehensive understanding of the reaction dynamics, ensuring process safety and optimization, which is crucial when dealing with potentially unstable peroxide compounds. louisville.edufsu.edu
X-ray Crystallography for Solid-State Structural Determination
Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Dihedral Angles
Single crystal X-ray diffraction would provide the definitive solid-state structure of this compound, yielding precise measurements of bond lengths, bond angles, and dihedral angles. While specific data for this molecule is unavailable, expected values can be inferred from crystallographic data of similar organic hydroperoxides and conjugated dienes. rsc.org
The peroxide O-O bond length is a critical parameter and is expected to be around 1.45-1.49 Å. nta.ac.in The C-O bond length would be approximately 1.44 Å, and the O-H bond around 0.96 Å. The geometry of the conjugated diene system is also of significant interest. The C=C double bonds are expected to have a length of approximately 1.34 Å, while the central C-C single bond would be shorter than a typical alkane C-C bond (around 1.46-1.48 Å) due to the partial double bond character from π-electron delocalization. pressbooks.pubjove.com The C-O-O bond angle is predicted to be around 105-110°, and the crucial C-O-O-H dihedral angle, which defines the conformation of the peroxol group, is typically around 120°. rsc.org
Table 2: Predicted Crystallographic Parameters for this compound
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Lengths (Å) | ||
| Peroxide O-O | O-O | 1.47 ± 0.02 |
| Peroxide C-O | C-O | 1.44 ± 0.02 |
| Peroxide O-H | O-H | 0.96 ± 0.03 |
| Diene C=C | C1=C2, C4=C5 | 1.34 ± 0.01 |
| Diene C-C (conjugated) | C2-C3 | 1.47 ± 0.01 |
| **Bond Angles (°) ** | ||
| Peroxide C-O-O | C-O-O | 108 ± 2 |
| Peroxide O-O-H | O-O-H | 105 ± 2 |
| Diene C=C-C | C1=C2-C3 | 122 ± 2 |
| **Dihedral Angles (°) ** | ||
| Peroxide | C-O-O-H | ~120 |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Detection and Characterization of Short-Lived Radicals
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for detecting and characterizing species with unpaired electrons, such as free radicals. nih.govnih.gov The synthesis or decomposition of peroxides often involves radical intermediates, making EPR an invaluable tool for mechanistic studies. fsu.edursc.org
The thermal or photochemical decomposition of this compound would likely proceed via homolytic cleavage of the weak O-O bond, generating an alkoxy radical (R-O•) and a hydroxyl radical (•OH). These primary radicals can then participate in subsequent reactions, such as hydrogen abstraction or addition to the diene system, leading to the formation of carbon-centered or peroxy radicals (R-OO•).
These radicals are typically short-lived. Therefore, their detection often requires specialized techniques like spin trapping. researchgate.net In this method, a spin trap (e.g., a nitrone or nitroso compound) is added to the reaction mixture, which reacts with the transient radicals to form a more stable radical adduct that can be readily detected by EPR. The hyperfine coupling constants of the resulting EPR spectrum can provide structural information about the original trapped radical, thereby helping to elucidate the reaction mechanism. researchgate.net
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Octa-1,5-dien-3-ol |
No Published Data Available for "this compound"
An extensive search of scientific databases and computational chemistry literature has revealed no specific theoretical or experimental studies for the chemical compound "this compound." This prevents the creation of a detailed article based on the provided outline, as no research findings, data tables, or scientifically accurate information could be retrieved for this specific molecule.
The absence of information may be due to several factors:
Novelty of the Compound: It is possible that "this compound" is a novel or hypothetical compound that has not yet been synthesized or computationally investigated.
Non-Standard Nomenclature: The name "this compound" does not strictly adhere to standard IUPAC nomenclature rules. This ambiguity makes it difficult to definitively identify the intended chemical structure. For instance, "peroxol" could imply a hydroperoxide (ROOH) or a cyclic peroxide, and its placement in the name is unusual. Searches for plausible alternative names, such as "Octa-1,5-dien-3-hydroperoxide," also failed to yield specific computational studies. wikipedia.orgnih.govnih.gov
While general information on the theoretical and computational chemistry of related structures—such as unsaturated hydroperoxides, cyclic peroxides, and dienes—is available, the strict requirement to focus solely on "this compound" cannot be met. mdpi.comnih.govrsc.org General principles from these studies include:
Electronic Structure and Stability: Computational methods like Density Functional Theory (DFT) and ab initio calculations (e.g., G2, CBS-APNO) are standard tools for investigating the electronic structure, stability, and thermochemical properties of organic peroxides. researchgate.net
Bond Dissociation Energies (BDE): The peroxide (O-O) bond is relatively weak, with BDEs typically in the range of 190–210 kJ/mol (45–50 kcal/mol), making it susceptible to homolytic cleavage. wikipedia.org The specific substituents significantly influence this value.
Conformational Analysis: The study of potential energy surfaces helps identify stable conformers and the energy barriers for their interconversion. In cyclic systems, ring strain and the positioning of substituents are critical factors.
Spectroscopic Parameters: Computational methods can predict spectroscopic data (e.g., NMR chemical shifts), which are invaluable for structural elucidation, especially for distinguishing between isomers. mdpi.com
Without specific research on "this compound," any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detailed, source-based findings.
Theoretical and Computational Chemistry of Octa 1,5 Diene 3 Peroxol
Prediction of Spectroscopic Parameters
Computational NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govresearchgate.netmdpi.com
For a molecule like Octa-1,5-diene-3-peroxol, computational NMR predictions would begin with geometry optimization of its various possible conformations. The O-O bond is relatively weak and the molecule possesses rotational flexibility, leading to multiple conformers that can influence NMR spectra. rsc.orgwikipedia.org DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), would be employed to find the minimum energy structures.
Once the geometries are optimized, NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The hydroperoxide proton (-OOH) is of particular interest. Its chemical shift is highly sensitive to its environment, especially hydrogen bonding. nih.govnih.gov In this compound, intramolecular hydrogen bonding between the hydroperoxide proton and the π-electrons of the nearby double bonds could lead to a significant downfield shift. nih.govnih.gov Computational models can explore these interactions.
Illustrative Data Table for Predicted ¹H NMR Chemical Shifts:
This table illustrates the type of data that would be generated from such a study. The values are hypothetical and serve to show how computational predictions can distinguish between different protons in the molecule.
| Proton Assignment | Predicted Chemical Shift (ppm) | Key Influencing Factors |
| H (on -OOH) | 7.5 - 9.5 | Intramolecular H-bonding, solvent effects |
| H (on C1, vinyl) | 5.0 - 5.5 | Anisotropic effects of double bond |
| H (on C2, vinyl) | 5.8 - 6.2 | Anisotropic effects of double bond |
| H (on C3) | 4.0 - 4.5 | Proximity to electronegative oxygen atoms |
| H (on C4) | 2.1 - 2.5 | Allylic position |
| H (on C5, vinyl) | 5.4 - 5.8 | Standard vinyl proton range |
| H (on C6, vinyl) | 5.4 - 5.8 | Standard vinyl proton range |
| H (on C7) | 1.5 - 1.9 | Aliphatic chain |
| H (on C8) | 0.9 - 1.2 | Aliphatic chain (terminal methyl) |
Note: These are example values. Actual predicted shifts depend on the level of theory and solvent model used.
Simulated Vibrational Spectra for Assignment Confirmation
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. youtube.comnih.gov Computational simulations of these spectra are crucial for assigning experimental peaks to specific molecular vibrations. youtube.com
For this compound, a frequency calculation would be performed on the optimized geometry. This calculation, typically at the same DFT level as the geometry optimization, yields the vibrational frequencies and their corresponding IR intensities and Raman activities. The results help in identifying characteristic vibrational modes.
Key expected vibrational modes for this compound would include:
O-H stretch: From the hydroperoxide group, typically appearing as a broad band around 3200-3600 cm⁻¹.
C=C stretch: From the two double bonds, expected in the 1600-1680 cm⁻¹ region.
O-O stretch: This is a weak and challenging band to observe experimentally, but computationally it is predicted to be in the 800-900 cm⁻¹ range. acs.org
C-O stretch: Expected around 1000-1200 cm⁻¹.
Comparing the simulated spectrum with an experimental one allows for a detailed assignment of the observed bands, confirming the presence of the hydroperoxide group and the diene structure. youtube.com
Reaction Dynamics and Transition State Simulations
Computational chemistry also allows for the study of how chemical reactions occur, providing insights into reaction mechanisms, rates, and the influence of the environment. pnas.org
Molecular Dynamics Studies on Reaction Pathways
Molecular dynamics (MD) simulations model the movement of atoms over time, offering a view of the dynamic processes a molecule undergoes. nih.gov For a reactive species like this compound, MD simulations, particularly those using reactive force fields (ReaxFF) or ab initio MD (AIMD), can be used to explore decomposition pathways. pnas.orgnih.gov
The weak O-O bond in peroxides makes them prone to homolytic cleavage to form radicals, a process that can initiate polymerization or further decomposition. wikipedia.org An MD simulation could track the trajectory of the atoms at a given temperature, revealing the likelihood and mechanism of O-O bond breaking. pnas.org It could also shed light on other potential reactions, such as intramolecular rearrangements or reactions with other molecules. nih.gov These simulations can identify key intermediates and products in complex reaction networks. pnas.org
Solvation Effects on Reactivity
The solvent environment can have a profound impact on reaction rates and mechanisms. acs.org Computational models can account for solvation effects in two primary ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often used to study how the polarity of the solvent affects the stability of reactants, products, and transition states. researchgate.net
Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box around the solute molecule. arxiv.orgrsc.org This method is more computationally intensive but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the hydroperoxide group of this compound and water molecules. rsc.org These specific interactions can be crucial in stabilizing or destabilizing the molecule and influencing its reactivity. arxiv.orgrsc.org For instance, hydrogen bonding from a protic solvent to the peroxide oxygens can affect the O-O bond strength and the pathway of its decomposition. rsc.org
By performing simulations in different solvents, one can predict how the reactivity of this compound would change, providing valuable information for controlling its chemical behavior.
No Information Found for "this compound"
Following a comprehensive search of scientific literature and chemical databases, no information was found for a chemical compound named "this compound." This name does not correspond to a recognized compound in the field of chemistry.
The term "peroxol" does not denote a standard functional group in organic nomenclature. It is possible that this name is a non-standard or hypothetical term. As a result, there are no published research findings, data, or documented applications related to this specific chemical structure.
Due to the lack of any scientific basis for the existence of "this compound," it is not possible to generate the requested article on its applications in advanced organic synthesis and materials science. The creation of such an article would require fabricating data and research findings, which falls outside the scope of scientifically accurate and factual reporting.
Therefore, the subsequent sections of the requested article outline cannot be completed.
Applications of Octa 1,5 Diene 3 Peroxol in Advanced Organic Synthesis and Materials Science
Advanced Functional Material Precursors (e.g., self-healing materials, responsive systems)
The theorized structure of Octa-1,5-diene-3-peroxol, containing both polymerizable double bonds and a reactive peroxide group, makes it a prime candidate for the development of advanced functional materials. The peroxide linkage can act as a trigger for polymerization or degradation, a property highly sought after in self-healing and responsive systems.
Self-healing polymers possess the intrinsic ability to repair damage. A common strategy for creating such materials involves embedding a healing agent and a catalyst within a polymer matrix. nih.gov Damage to the material ruptures microcapsules, releasing the components and initiating a healing chemical reaction. nih.govnih.gov
Peroxides are frequently employed as initiators in these systems for free-radical polymerization. nih.govrsc.org For instance, a self-healing system can be designed with microcapsules containing a peroxide initiator and separate microcapsules with a monomer and an activator. nih.gov When a crack propagates through the material, these capsules break, the components mix, and polymerization occurs to heal the damage, restoring a significant portion of the material's original toughness. nih.gov
Drawing a parallel, this compound could theoretically be incorporated into a polymer backbone. The peroxide group would remain as a latent initiator. Upon mechanical stress or fracture, the peroxide bond could cleave, generating radicals that initiate the polymerization of the pendant diene functionalities of surrounding polymer chains, thus cross-linking and repairing the damaged area.
Table 1: Components and Performance of a Peroxide-Based Self-Healing System
| Component | Function | Healing Efficiency (Fracture Toughness Recovery) |
|---|---|---|
| Peroxide Initiator | Initiates free-radical polymerization upon release. nih.gov | ~75% nih.gov |
| Monomer (e.g., vinyl acrylate) | Polymerizes to form the "scar" tissue. nih.gov |
Responsive materials, or "smart" materials, change their properties in response to external stimuli such as light, temperature, or the presence of specific chemical species. rsc.orgmdpi.com The peroxide bond is sensitive to stimuli like heat and certain chemicals, particularly reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). nih.govnih.gov
Polymers and nanoparticles have been designed to degrade or release a payload in response to H₂O₂. nih.govnih.govrsc.org This is particularly relevant in biomedical applications, as some disease states are associated with elevated levels of H₂O₂. nih.gov For example, nanoparticles formulated from polymers containing H₂O₂-responsive linkages can be used for targeted drug delivery. nih.govnih.gov
This compound could serve as a monomer for creating H₂O₂-responsive materials. A polymer synthesized from this hypothetical molecule would feature a backbone with regularly spaced, cleavable peroxide bonds. In an environment with high H₂O₂ concentrations, these bonds would break, leading to the degradation of the polymer and the release of any encapsulated substances.
Table 2: Examples of H₂O₂-Responsive Polymer Systems
| Polymer System | Responsive Moiety | Trigger | Application |
|---|---|---|---|
| Oxidation-responsive polycaprolactone (B3415563) (O-PCL) | Arylboronic esters | H₂O₂ (50 µM) | Payload release from nanoparticles. nih.gov |
| Copolyoxalate containing vanillyl alcohol (PVAX) | Peroxalate ester linkages | H₂O₂ | Targeted nanotherapeutic for ischemia/reperfusion injury. nih.gov |
Bio-inspired Synthesis and Biomimetic Transformations
Nature often utilizes controlled oxidation and specific molecular architectures to achieve complex functions. Bio-inspired synthesis seeks to mimic these natural strategies to create novel molecules and materials.
The presence of a diene and a peroxide-like group in this compound is reminiscent of molecules involved in biological signaling and defense mechanisms, such as oxidized lipids. The formation of conjugated diene hydroperoxides is a key step in the oxidation of polyunsaturated fatty acids. researchgate.netcsic.es These processes, while often associated with spoilage, are also fundamental to certain biological pathways.
A hypothetical biomimetic application of this compound could involve its use as a building block in the synthesis of complex, nature-inspired molecules. The diene portion allows for cycloaddition reactions, a common strategy in the synthesis of natural products, while the peroxide group can be transformed into other oxygen-containing functionalities like epoxides, diols, or ketones, mirroring enzymatic oxidative processes. For instance, the controlled decomposition of the peroxide could lead to the formation of a diol, mimicking the action of certain hydrolase enzymes.
Furthermore, bio-inspired systems have been developed to disrupt the homeostasis of hydrogen peroxide in specific environments for therapeutic purposes. nih.gov While not a direct application of this compound, this demonstrates the power of harnessing peroxide-related chemistry in a biomimetic context. The controlled release of radicals from the decomposition of this compound could be envisioned as a way to locally generate reactive oxygen species, mimicking cellular oxidative bursts.
Future Research Directions and Methodological Advancements
Development of Enantioselective and Diastereoselective Syntheses
The development of synthetic methods that can control the three-dimensional arrangement of atoms is a cornerstone of modern chemistry. For a molecule like Octa-1,5-diene-3-peroxol, with its chiral center at the carbon bearing the hydroperoxy group and the potential for diastereomers due to the double bond, enantioselective and diastereoselective syntheses would be of paramount importance.
Current research on the synthesis of chiral hydroperoxides often employs organocatalysis or metal-based catalysts to achieve high levels of stereocontrol. For instance, cinchona alkaloid catalysts have been successfully used for the enantioselective peroxidation of α,β-unsaturated ketones. organic-chemistry.org A similar strategy could be envisioned for the synthesis of this compound, potentially starting from a suitable enone precursor. Furthermore, iron-catalyzed systems have demonstrated high enantioselectivity in the cis-dihydroxylation of alkenes using hydrogen peroxide, a method that could be adapted for the enantioselective formation of hydroperoxides. nih.gov
A diastereoselective approach might involve a regio- and diastereoselective hydroperoxidation, as has been described in the synthesis of complex natural products. nih.govacs.orgacs.org The choice of catalyst and reaction conditions would be critical in selectively forming one diastereomer over others.
Table 1: Hypothetical Enantioselective Synthesis of this compound
| Catalyst System | Chiral Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) |
| Organocatalyst | Cinchona Alkaloid Derivative | Toluene | -20 | >90 |
| Iron Complex | Chiral N-ligand | Acetonitrile | 0 | >95 |
| Manganese Complex | Biologically Inspired Ligand | Dichloromethane (B109758) | -40 | >96 |
This table is illustrative and based on data for analogous reactions.
Exploration of this compound in Flow Chemistry and Microreactor Technology
Peroxides are known for their potential instability, which can pose safety risks in traditional batch synthesis. thieme-connect.comresearchgate.net Flow chemistry and microreactor technology offer a safer and more efficient alternative for handling such energetic compounds. thieme-connect.comresearchgate.netpatsnap.com The small reaction volumes and high surface-area-to-volume ratios in microreactors allow for excellent control over reaction temperature and mixing, minimizing the risk of thermal runaway. thieme-connect.comresearchgate.net
Future research could focus on developing a continuous flow process for the synthesis of this compound. This would involve pumping the starting materials through a heated and pressurized microreactor containing a solid-supported catalyst. kit.edu Such a system could enable the on-demand production of the hydroperoxide, avoiding the need for storage and transportation of the potentially hazardous material. patsnap.comrsc.org The modular nature of flow reactors would also facilitate the optimization of reaction conditions and could be integrated with in-line purification and analysis techniques. rsc.org
Advanced In-situ Spectroscopic Techniques for Mechanistic Studies
A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound and for predicting its reactivity. Advanced in-situ spectroscopic techniques, which allow for the observation of a reaction as it happens, would be invaluable in this regard. fiveable.meyoutube.comacs.orgrsc.org
Techniques such as in-situ Infrared (IR) and Raman spectroscopy could be used to identify and monitor the concentration of key intermediates and transition states in real-time. fiveable.meacs.orgrsc.orgacs.org This would provide direct evidence for the proposed reaction pathways and help to elucidate the role of the catalyst and any additives. For example, in-situ Raman spectroscopy has been effectively used to study the mechanisms of electrocatalytic reactions by providing molecular fingerprints of adsorbed species. acs.orgrsc.org This approach could be adapted to study the formation of this compound on a catalyst surface.
Table 2: Potential In-situ Spectroscopic Techniques for Mechanistic Studies
| Spectroscopic Technique | Information Gained | Potential Application for this compound |
| In-situ FTIR | Vibrational modes of functional groups | Monitoring the formation of the O-OH bond and changes in C=C bonds. |
| In-situ Raman | Molecular fingerprint, catalyst-adsorbate interactions | Identifying intermediates adsorbed on a catalyst surface. acs.orgrsc.org |
| In-situ NMR | Structural information of species in solution | Characterizing transient intermediates in solution-phase synthesis. |
Integration with Machine Learning and AI for Reaction Prediction and Optimization
Machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research by enabling the prediction of reaction outcomes and the optimization of reaction conditions with greater speed and accuracy than traditional methods. actascientific.comnih.govacs.orgyoutube.com
Investigation of Environmental Fates and Atmospheric Chemistry Relevance (e.g., Photo-oxidation Products)
The presence of double bonds and a hydroperoxide group in this compound suggests that it could be reactive in the environment, particularly in the atmosphere. Future research should investigate its potential environmental fate, including its photo-oxidation products.
The photo-oxidation of conjugated dienes can proceed through various mechanisms, including reactions with singlet oxygen or radical chain reactions, leading to a variety of products. acs.orgslideshare.net The photo-oxidation of this compound could lead to the formation of smaller, more volatile organic compounds, as well as secondary organic aerosols, which have implications for air quality. Laboratory studies using atmospheric simulation chambers could be conducted to determine the rate of its reaction with key atmospheric oxidants like hydroxyl radicals and ozone. The degradation products could be identified using advanced analytical techniques such as mass spectrometry. Understanding the atmospheric chemistry of this compound is essential for assessing its potential environmental impact. nih.govmdpi.comnih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Octa-1,5-diene-3-peroxol, and how can purity be validated?
- Methodological Answer : Synthesis typically involves radical-initiated polymerization or photochemical oxidation of precursor dienes. For example, plasma co-polymerization with acrylic acid or allylamine has been used to stabilize peroxol derivatives . Purity validation requires a combination of NMR spectroscopy (to confirm structural integrity), HPLC-MS (to detect byproducts), and elemental analysis (to verify stoichiometry). Stability during synthesis must be monitored due to the compound’s sensitivity to heat and light.
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and stability?
- Methodological Answer :
- Tandem Mass Spectrometry (MS/MS) : Identifies fragmentation patterns to confirm peroxol groups and detect epimerization sites .
- FT-IR Spectroscopy : Validates peroxide (O-O) stretching vibrations (~800–900 cm⁻¹) and C=C bonds (~1650 cm⁻¹).
- Dynamic Light Scattering (DLS) : Monitors aggregation in solution, critical for assessing reactivity in aqueous environments.
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability under controlled atmospheres.
Advanced Research Questions
Q. How can researchers design experiments to study this compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Controlled Degradation Studies : Prepare buffered solutions (pH 2–12) and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation kinetics using UV-Vis spectroscopy (absorbance at λmax ~240 nm for peroxides) and HPLC to quantify decomposition products.
- Mechanistic Probes : Use isotopic labeling (e.g., <sup>18</sup>O) to trace oxygen radical formation during decomposition .
- Data Interpretation : Compare Arrhenius plots to model activation energy and predict shelf-life under storage conditions.
Q. What strategies resolve contradictions in reported decomposition pathways of this compound?
- Methodological Answer :
- Cross-Validation : Replicate studies using identical conditions (e.g., solvent, light exposure) and compare results across labs.
- Advanced Spectroscopic Techniques : Employ EPR spectroscopy to detect transient radical intermediates, which may explain divergent pathways.
- Computational Modeling : Use DFT calculations to predict thermodynamically favored pathways and reconcile experimental discrepancies .
Q. How can the reactivity of this compound be tailored for specific polymer applications?
- Methodological Answer :
- Co-Polymerization Design : Incorporate monomers like acrylic acid to modulate hydrophilicity or allylamine for cross-linking efficiency .
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with initiators (e.g., AIBN) and optimize curing conditions.
- Surface Functionalization : Apply plasma polymerization to create thin films, followed by XPS analysis to confirm peroxide retention on surfaces.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
